ent-Aprepitant

Description

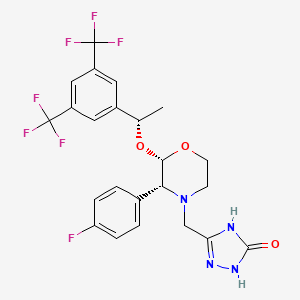

Structure

3D Structure

Properties

IUPAC Name |

3-[[(2S,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/t12-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATALOFNDEOCMKK-KNMUDHKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2[C@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F7N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40571744 | |

| Record name | 5-{[(2S,3R)-2-{(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172822-29-6 | |

| Record name | ent-Aprepitant | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172822296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-{[(2S,3R)-2-{(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholin-4-yl]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 172822-29-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APREPITANT, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV944ASG28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Investigations of Aprepitant and Ent Aprepitant

Elucidation of Absolute Stereochemistry and Chiral Centers in the Aprepitant (B1667566) Scaffold

Aprepitant possesses three chiral centers, giving rise to a total of eight possible stereoisomers (four pairs of enantiomers). wikipedia.orggoogle.comresearchgate.net The chemical name for the pharmacologically active aprepitant is 5-[[(2R,3S)-2-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one. google.comrhhz.net Its enantiomer, ent-Aprepitant, has the opposite configuration at all three chiral centers, designated as (2S,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one. nih.gov

The absolute stereochemistry of aprepitant and its isomers has been unequivocally established through techniques such as X-ray crystallography. sci-hub.se For instance, X-ray analysis of a key intermediate in the synthesis of aprepitant confirmed the trans arrangement of the morpholine (B109124) core, with both the fluorophenyl and alkoxy groups in equatorial positions. sci-hub.se The synthesis of all eight enantiomerically pure diastereomers of aprepitant has been achieved, allowing for a thorough characterization and assignment of the absolute configuration at each stereocenter. sci-hub.se

Table 1: Chiral Configurations of Aprepitant and its Stereoisomers google.com

| Stereoisomer | Configuration |

| Aprepitant | (2R,3S)-2-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl) |

| This compound | (2S,3R)-2-{(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl) |

| Isomer 2 | RRR |

| Isomer 3 | SSR |

| Isomer 4 | SSS |

| Isomer 5 | SRS |

| Isomer 6 | RSR |

| Isomer 7 | SRR |

| Isomer 8 | RSS |

Methodologies for Stereochemical Purity Analysis in Research

Ensuring the stereochemical purity of aprepitant is critical, as different stereoisomers can exhibit different biological activities. mdpi.com Various analytical techniques are employed to separate and quantify these isomers.

Chiral Liquid Chromatography Techniques for Enantiomeric Resolution

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for the separation and quantification of aprepitant's stereoisomers. sci-hub.seresearchgate.net This technique utilizes chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation. rsc.org

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective in resolving the enantiomers of aprepitant and its intermediates. researchgate.netsapub.org For example, a Chiralpak AD-H column, which is an amylose-based CSP, has been successfully used to separate all eight stereoisomers of aprepitant. researchgate.net The mobile phase composition, typically a mixture of n-hexane, isopropanol, and other modifiers, is optimized to achieve the best resolution. google.comresearchgate.net The resolution factor between enantiomers is a key parameter, with values greater than five indicating excellent separation. researchgate.net

Table 2: Example of Chiral HPLC Method for Aprepitant Isomers google.comresearchgate.netresearchgate.net

| Parameter | Condition |

| Chromatographic Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-heptane-isopropanol-absolute ethanol-trifluoroacetic acid (930:30:40:2 v/v/v/v) |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 210 nm |

Spectroscopic Approaches in Stereochemistry Research

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, play a crucial role in elucidating the stereochemistry of aprepitant and its diastereomers. sci-hub.se 1H NMR studies can differentiate between diastereomers by observing differences in chemical shifts and coupling constants. sci-hub.se

For example, the coupling constant of the proton at the C-2 position of the morpholine ring can distinguish between cis and trans isomers. A smaller coupling constant (e.g., 2.8 Hz) is indicative of a cis relationship between the protons at C-2 and C-3, as seen in aprepitant, while a larger coupling constant (e.g., 7.2 Hz) suggests a trans orientation. sci-hub.se Infrared (IR) spectroscopy also provides characteristic data for the different isomers. sci-hub.serhhz.net

Stereochemical Stability and Configurational Integrity Studies in Biological Milieu (non-human systems)

Studies have been conducted to assess the stereochemical stability of aprepitant and to determine if inversion of its chiral centers occurs in biological systems. While specific non-human in-vivo studies on the stereochemical stability of this compound are not detailed in the provided context, research on aprepitant in animal models and human plasma provides relevant insights.

In lactating rats, aprepitant is excreted in milk. europa.eu Studies in animals have been conducted to assess reproductive toxicity, though they did not indicate direct or indirect harmful effects on various fertility parameters. europa.eu Furthermore, aprepitant has been shown to cross the blood-brain barrier in animal models. fda.gov The stability of aprepitant has been evaluated under various stress conditions, including acidic and alkaline hydrolysis, oxidation, and thermal degradation, which is crucial for understanding its potential degradation pathways. researchgate.net Studies on aprepitant injectable emulsions have demonstrated its physicochemical stability when diluted and admixed with other drugs. dovepress.com

Comparative Analysis of Stereoisomerism and its Influence on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of many pharmaceutical compounds, and aprepitant is no exception. mdpi.com The specific three-dimensional arrangement of atoms in aprepitant is crucial for its high-affinity binding to the neurokinin-1 (NK-1) receptor. fda.gov

While aprepitant is a potent NK-1 receptor antagonist, its enantiomer, this compound, and other diastereomers generally exhibit significantly lower or no activity. nih.gov This highlights the stereospecific nature of the interaction between the drug and its target receptor. anton-paar.com The pharmacological activity of aprepitant is attributed to its ability to selectively block the binding of substance P, a neuropeptide, to the NK-1 receptor in the central nervous system. nih.gov

The difference in biological activity between stereoisomers underscores the importance of stereoselective synthesis and purification to ensure that the final drug product contains only the desired, active enantiomer. researchgate.net The presence of other isomers is considered an impurity and is strictly controlled. sci-hub.se

Synthetic Strategies and Methodologies for Aprepitant and Its Enantiomers

Historical Development of Stereoselective Synthetic Pathways for Aprepitant (B1667566)

The initial commercial synthesis of aprepitant, while effective for producing the drug, was a six-step process that raised environmental and safety concerns. wikipedia.org This first-generation synthesis was resource-intensive and utilized hazardous reagents such as sodium cyanide, dimethyltitanocene, and gaseous ammonia (B1221849), with some steps requiring cryogenic temperatures. wikipedia.org These factors spurred the development of a more efficient and environmentally benign second-generation synthesis.

A key breakthrough in the early stereoselective synthesis of aprepitant was the development of a convergent approach. researchgate.net One notable method involved the direct condensation of N-benzyl ethanolamine (B43304) with glyoxylic acid to form a 2-hydroxy-1,4-oxazin-3-one. nih.govacs.orgscribd.com This intermediate was then activated and coupled with an enantiopure alcohol. nih.govacs.orgscribd.com A pivotal development was the use of a crystallization-induced asymmetric transformation to convert a mixture of diastereomers into a single desired isomer. nih.govacs.orgresearchgate.net This strategy significantly improved the efficiency of the synthesis by avoiding a tedious and costly separation of enantiomers. researchgate.net

Early research also explored the use of diastereomeric salt resolution to achieve enantiomeric purity. researchgate.net For instance, a modified Strecker synthesis starting from p-fluorobenzaldehyde was used to create a racemic morpholinone, which was then resolved using a chiral acid. researchgate.net Another approach involved the resolution of N-benzylglycinamide via diastereomeric salt crystallization, followed by alkylation and stereocontrolled cyclization to yield a key morpholin-2-one (B1368128) intermediate. researchgate.net

The synthesis of all eight enantiomerically pure diastereomers of aprepitant has been achieved, allowing for a thorough investigation of their structure-activity relationships. sci-hub.se This was accomplished through a one-pot procedure involving the condensation of various stereoisomers of the morpholine (B109124) core with chloromethyltriazolinone. sci-hub.se The absolute configurations of the newly formed stereocenters were confirmed using NMR and X-ray crystallographic analysis. sci-hub.se

Advanced Stereoselective Synthesis Approaches for Chiral Control, Including Asymmetric Transformations

Modern synthetic strategies for aprepitant and its enantiomers have increasingly focused on advanced stereoselective methods to ensure precise control over the three chiral centers. A cornerstone of these advanced approaches is the use of asymmetric transformations, which create the desired stereochemistry catalytically, often with high efficiency and enantioselectivity.

Another advanced approach involves a highly stereoselective Lewis acid-catalyzed trans-acetalization reaction. researchgate.netresearchgate.net This key step allows for the efficient coupling of a chiral alcohol with a trichloroacetimidate (B1259523) intermediate, followed by an inversion of the adjacent chiral center on the morpholine ring to establish the desired cis relationship. researchgate.netresearchgate.net This streamlined, high-yield process minimizes the number of isolation steps required. researchgate.net

Catalytic asymmetric reduction of ketones is another powerful tool for establishing key chiral centers. For example, the asymmetric reduction of 3',5'-bis(trifluoromethyl)acetophenone (B56603) to the corresponding (R)-alcohol, a crucial intermediate, has been achieved using enzymes like ketoreductases (KREDs). researchgate.net Similarly, the synthesis of the (S)-enantiomer of this alcohol has been demonstrated through asymmetric enzymatic reduction using alcohol dehydrogenase from Rhodococcus erythropolis. mdpi.com These biocatalytic methods offer excellent enantioselectivity under mild reaction conditions. mdpi.com

Furthermore, a one-pot catalytic approach has been developed for the asymmetric synthesis of a key morpholin-2-one intermediate. acs.org This method combines a Knoevenagel condensation, an asymmetric epoxidation catalyzed by a quinine-derived urea (B33335), and a domino ring-opening cyclization to produce the desired heterocycle in good yield and high enantioselectivity. acs.org This strategy provides a rapid and efficient entry to both enantiomers of the key intermediate. acs.org

The table below summarizes some of the key asymmetric transformations used in the synthesis of aprepitant and its intermediates.

| Asymmetric Transformation | Key Reagents/Catalysts | Intermediate/Product | Stereochemical Outcome |

| Crystallization-Induced Asymmetric Transformation | Racemic morpholine precursor, enantiopure alcohol | Desired diastereomeric acetal (B89532) | Single isomer from a diastereomeric mixture wikipedia.org |

| Lewis Acid-Catalyzed Trans-acetalization | Lewis acid (e.g., TMSOTf), chiral alcohol | cis-sec-amine intermediate | Highly stereoselective formation of the cis isomer researchgate.netresearchgate.net |

| Asymmetric Ketone Reduction (Biocatalytic) | Ketoreductase (KRED), alcohol dehydrogenase | Chiral (R)- or (S)-trifluoromethylated phenyl ethanol | High enantiomeric excess (>99%) researchgate.netmdpi.com |

| One-Pot Asymmetric Synthesis | Quinine-derived urea catalyst | Enantioenriched morpholin-2-one | High enantioselectivity (up to 99% ee) acs.org |

Application of Green Chemistry Principles in Aprepitant Synthesis Research

The synthesis of aprepitant has become a notable example of the successful application of green chemistry principles in the pharmaceutical industry. epa.gov The initial, first-generation synthesis was inefficient and generated a significant amount of waste, prompting the development of a greener, more sustainable process. epa.govchemistryforsustainability.org

The redesigned synthesis of aprepitant embodies several key principles of green chemistry:

Waste Prevention: The newer synthesis dramatically reduces waste generation. For every 1,000 pounds of aprepitant produced, the new process eliminates approximately 41,000 gallons of waste compared to the original method. epa.govchemistryforsustainability.org This represents an 85% reduction in waste. epa.gov

Atom Economy: The second-generation synthesis is a convergent, three-step process that is highly atom-economical, maximizing the incorporation of starting materials into the final product. epa.govchemistryforsustainability.org

Less Hazardous Chemical Syntheses: The improved route eliminates the use of hazardous reagents required in the first-generation synthesis, such as sodium cyanide, dimethyl titanocene, and gaseous ammonia. epa.govchemistryforsustainability.org This significantly reduces operational hazards. epa.gov

Energy Efficiency: The shorter synthetic route and milder reaction conditions of the new process lead to a significant reduction in energy requirements. epa.govchemistryforsustainability.org

Use of Catalysis: Instead of stoichiometric chiral reagents, the new synthesis utilizes a catalytic asymmetric reaction to produce a key chiral alcohol feedstock. epa.gov Catalytic reagents are superior to stoichiometric ones as they are used in smaller quantities and can be recycled. epa.gov

Reduction of Derivatives: The improved synthesis avoids unnecessary protection and deprotection steps, which simplifies the process and reduces waste. epa.gov

The following table provides a comparison of the first-generation and the greener second-generation synthesis of aprepitant, highlighting the improvements in key green chemistry metrics.

| Metric | First-Generation Synthesis | Greener Second-Generation Synthesis | Improvement |

| Number of Steps | 6 chemistryforsustainability.org | 3 chemistryforsustainability.org | 50% Reduction |

| Overall Yield | Lower | Nearly Doubled chemistryforsustainability.org | Significant Increase |

| Waste Generated (per 1,000 lbs product) | ~48,000 gallons | ~7,000 gallons | ~85% Reduction epa.govepa.gov |

| Hazardous Reagents | Sodium cyanide, dimethyl titanocene, gaseous ammonia epa.govchemistryforsustainability.org | Eliminated epa.govchemistryforsustainability.org | Improved Safety |

| Raw Material Usage | High | 85% Reduction epa.gov | Increased Efficiency |

| Water Usage | High | 80% Reduction epa.gov | Water Conservation |

| E-factor (waste/product ratio) | 477 | 66 | 86% Reduction epa.gov |

Chemical Transformations and Reaction Mechanisms in Aprepitant Scaffold Construction

The construction of the aprepitant scaffold, which features a substituted morpholine ring, involves a series of key chemical transformations and intricate reaction mechanisms. A central part of the synthesis is the formation of the morpholine core and the stereoselective introduction of its substituents.

One of the key transformations is the formation of a 1,4-oxazin-3-one intermediate. This is typically achieved through the condensation of an N-substituted ethanolamine, such as N-benzyl ethanolamine, with glyoxylic acid. nih.govacs.orgscribd.com This reaction proceeds via the formation of an imine followed by an intramolecular cyclization.

The subsequent coupling of this oxazinone intermediate with a chiral alcohol, (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol, is a critical step. This is often a Lewis acid-mediated reaction that forms an acetal. nih.govacs.org The mechanism involves the activation of the oxazinone, often as a trifluoroacetate, followed by nucleophilic attack by the chiral alcohol. nih.gov This initially produces a mixture of diastereomers. nih.govacs.org

A pivotal and elegant aspect of the synthesis is the crystallization-induced asymmetric transformation that converts this diastereomeric mixture into a single, desired isomer. nih.govacs.org This process relies on the reversible nature of the acetal formation and the lower solubility of the desired diastereomer. Under equilibrating conditions, the undesired diastereomer in solution converts to the desired one, which then crystallizes, driving the equilibrium towards the formation of the single, solid product.

The construction of the α-(fluorophenyl)morpholine derivative from the 1,4-oxazin-3-one is another key transformation. nih.govacs.org This can be achieved through a highly stereoselective one-pot process. nih.govacs.org During the optimization of these steps, interesting and unexpected rearrangements, such as epa.govchemistryforsustainability.org-Wittig and researchgate.netepa.gov-sigmatropic rearrangements, were identified. researchgate.netresearchgate.net

The final step in the construction of the aprepitant scaffold is the appendage of the triazolinone side chain to the morpholine nitrogen. wikipedia.orgnih.gov This is typically accomplished by N-alkylation using a suitable chloromethyltriazolinone derivative in the presence of a base. sci-hub.se

The synthesis of certain isomers can involve an olefination reaction using dimethyltitanocene, followed by a reduction. rhhz.net For example, an ester intermediate can be converted to an olefin, which is then reduced, for instance with hydrogen gas over a palladium on carbon (Pd/C) catalyst, to yield two enantiomers that can be separated. rhhz.net

Management of Process Impurities and Derivations in Research-Scale Synthesis

In the synthesis of aprepitant and its enantiomers, particularly at the research and development scale, the management of process impurities is crucial for ensuring the quality and purity of the final compound. google.com Impurities can arise from various sources, including starting materials, by-products of side reactions, and degradation of intermediates or the final product. google.com

A key challenge in aprepitant synthesis is the control of diastereomeric impurities. Given the presence of three chiral centers, there are eight possible stereoisomers. rhhz.net The formation of these isomers must be carefully controlled through stereoselective reactions. For instance, if the optical purity of a key chiral starting material is not sufficiently high, the corresponding enantiomeric impurity can appear in the final product and be difficult to remove. rhhz.net The RSR-aprepitant and RRR-aprepitant isomers have been identified as potential impurities in the synthesis of aprepitant. rhhz.net

One identified process impurity is a spiro derivative, which can be formed via a sigmatropic rearrangement of a key intermediate. google.com Understanding the chemical structure and the pathway of formation of such impurities is essential for developing control strategies. google.com The formation of this spiro impurity is influenced by temperature. google.com

The development of robust analytical methods, such as high-performance liquid chromatography (HPLC), is critical for the detection, quantification, and control of impurities. researchgate.net Gradient reversed-phase HPLC methods have been developed to separate aprepitant from its process-related impurities and diastereomers. researchgate.net These methods are validated for linearity, accuracy, precision, and robustness to ensure their suitability for quality control. researchgate.net

Strategies for managing impurities include:

Controlling the purity of starting materials: Ensuring that raw materials are free from impurities that could be carried through the synthesis. pharmtech.com

Optimizing reaction conditions: Adjusting parameters such as temperature, reaction time, and stoichiometry of reagents to minimize the formation of side products. google.com For example, lower temperatures during certain reactions can suppress the formation of unwanted isomers. rhhz.net

Purification of intermediates: Isolating and purifying key intermediates to remove impurities before they are carried into subsequent steps. Crystallization is a powerful technique for this purpose.

Development of impurity reference standards: Synthesizing and characterizing potential impurities to use them as reference standards in analytical methods. researchgate.netgoogle.com This allows for accurate identification and quantification of impurities in the final product.

The table below lists some of the known process impurities and derivatives in the synthesis of aprepitant.

| Impurity/Derivative | Type | Origin | Control Strategy |

| ent-Aprepitant (SSR-Aprepitant) | Diastereomer | Insufficient optical purity of starting materials rhhz.net | Use of highly enantiopure starting materials; stereoselective synthesis rhhz.net |

| RSR-Aprepitant | Diastereomer | Incomplete conversion in a chiral center inversion step rhhz.net | Optimization of reaction conditions to ensure complete conversion rhhz.net |

| RRR-Aprepitant | Diastereomer | Side reaction (e.g., hydrogenation) during Grignard addition rhhz.net | Control of reaction temperature and conditions rhhz.net |

| Spiro impurity | By-product | Sigmatropic rearrangement of an intermediate google.com | Temperature control during the reaction google.com |

| Ethyl impurity | By-product | Subsequent reaction of a vinyl ether intermediate with dimethyltitanocene pharmtech.com | Optimization of olefination reaction conditions |

| Unreacted starting materials | Process-related | Incomplete reaction | Optimization of reaction conditions; purification of product google.com |

| Degradation products | Degradation | Instability of intermediates or final product | Control of storage and reaction conditions google.com |

Molecular Mechanisms of Action and Receptor Interactions

Neurokinin-1 Receptor Binding Affinity and Selectivity Studies

Aprepitant (B1667566) is a selective, high-affinity antagonist for the human Neurokinin-1 (NK1) receptor. researchgate.netnih.gov Its interaction with the receptor is highly stereoselective, meaning the specific three-dimensional arrangement of the molecule is critical for its binding and activity. Aprepitant has the chemical designation (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine, and its enantiomer, ent-Aprepitant, possesses the opposite stereochemistry at all chiral centers. This difference in spatial arrangement significantly impacts its affinity for the NK1 receptor.

In vitro competitive binding assays are crucial for determining the affinity of a ligand for its receptor. In these assays, a radiolabeled ligand is competed off the receptor by increasing concentrations of an unlabeled ligand, such as Aprepitant or this compound. The concentration of the unlabeled ligand that displaces 50% of the radiolabeled ligand is known as the IC50 value, which can be used to calculate the binding affinity (Ki).

For Aprepitant, radioligand binding assays have demonstrated a high affinity for the human NK1 receptor, with a reported IC50 value of 0.1 nM. nih.gov This high affinity is accompanied by significant selectivity. Aprepitant is approximately 3,000-fold more selective for the NK1 receptor over the NK3 receptor (IC50 = 300 nM) and about 45,000-fold more selective over the NK2 receptor (IC50 = 4500 nM). nih.gov While the precise, quantitative binding affinity (IC50 or Ki) for this compound is not prominently detailed in comparative studies, the well-established stereoselective nature of the synthesis and activity of Aprepitant indicates that this compound has a significantly lower affinity for the NK1 receptor. researchgate.net The development of Aprepitant involved a highly stereoselective synthesis, underscoring the importance of the specific enantiomeric form for potent NK1 receptor antagonism.

| Compound | Receptor | IC50 (nM) | Selectivity Fold (vs. NK1) |

|---|---|---|---|

| Aprepitant | Human NK1 | 0.1 | - |

| Aprepitant | Human NK2 | 4500 | 45,000 |

| Aprepitant | Human NK3 | 300 | 3,000 |

| This compound | Human NK1 | Significantly lower affinity than Aprepitant (Specific value not available in reviewed literature) | - |

High-resolution crystal structures of the human NK1 receptor in complex with Aprepitant have provided a detailed, static picture of how the antagonist binds. researchgate.net These structures reveal that Aprepitant sits (B43327) in a binding pocket formed by transmembrane helices III, V, and VI. researchgate.net

The molecule adopts an extended conformation where key interactions stabilize its position:

The bis-trifluoromethyl-phenyl group inserts into a deep hydrophobic subpocket, serving as a crucial anchor. researchgate.net

The morpholine (B109124) and 4-fluoro-phenyl groups are positioned in the middle of the binding pocket. scispace.com

The 3-oxo-triazol group is located near the extracellular surface of the receptor. researchgate.net

For this compound, while a specific co-crystal structure is not available, its stereochemistry would preclude it from forming the same optimal interactions within the binding pocket. The inversion of the chiral centers would alter the spatial orientation of the key phenyl, fluorophenyl, and morpholine groups, likely leading to steric clashes with receptor residues and the loss of critical hydrogen bonds and hydrophobic interactions that define Aprepitant's high-affinity binding. This structural incompatibility explains the observed stereoselectivity of the NK1 receptor for Aprepitant over its enantiomer.

Structural and mutagenesis studies have identified several specific amino acid residues within the NK1 receptor that are critical for Aprepitant binding. These residues form a combination of hydrophobic interactions and hydrogen bonds that lock the antagonist in place.

Key residues include:

Phe264 (6.51) and Trp261 (6.48) : The bis-trifluoromethyl-phenyl group of Aprepitant forms a strong interaction with Phe264 and effectively "pinches" Trp261, which is a known "toggle switch" for receptor activation. By stabilizing this residue in an inactive conformation, Aprepitant acts as an antagonist. researchgate.net

His197 (5.39) and Gln165 (4.60) : These residues are located in the binding pocket and are involved in the binding of various non-peptide antagonists. mdpi.com Mutagenesis studies where these residues were altered showed a significant reduction in binding affinity for certain antagonists. science.gov

Glu193 (5.35) and Ile204 (5.46) : These residues, which form a hydrogen bond and hydrophobic interactions with Aprepitant, are not conserved across the neurokinin receptor family, contributing to Aprepitant's selectivity for the NK1 receptor. researchgate.net

The precise stereochemistry of Aprepitant is essential to correctly orient its functional groups to engage with these specific residues. The inverted stereochemistry of this compound would misalign these groups, preventing the formation of this network of interactions and thus drastically reducing its binding affinity.

Modulation of G Protein-Coupled Receptor Signaling Pathways (e.g., Gs, Gq, β-arrestin pathways)

The Neurokinin-1 receptor is a class A G protein-coupled receptor (GPCR). science.gov Upon binding its endogenous ligand, Substance P, the NK1 receptor primarily couples to the Gαq protein. This initiates a signaling cascade involving the activation of phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C. mdpi.com The NK1 receptor can also couple to Gαs proteins and is known to trigger the recruitment of β-arrestin, which mediates receptor desensitization, internalization, and initiation of G protein-independent signaling pathways. mdpi.com

As an antagonist, this compound, if it were to bind with any significant affinity, would function by occupying the orthosteric binding site and preventing the conformational changes necessary for G protein coupling and activation. By blocking the binding of Substance P, an NK1 receptor antagonist effectively inhibits the downstream Gq and Gs signaling pathways. Furthermore, the binding of antagonists to the NK1 receptor can influence the recruitment of β-arrestin. The prolonged interaction of the NK1 receptor with β-arrestins following agonist stimulation is a key feature of its signaling; antagonist binding prevents this agonist-induced process. kent.ac.uk

Investigation of Two-Pore Domain Potassium (K2P) Channel TRAAK Activation by Aprepitant and this compound

Recent research has uncovered a novel function for Aprepitant and its analogues as activators of the two-pore domain potassium (K2P) channel TRAAK (KCNK4). nih.govbohrium.com TRAAK is a mechanosensitive potassium channel expressed in neuronal tissues that contributes to setting the resting membrane potential and regulating neuronal excitability. nih.govbohrium.com

A study utilizing a thallium flux assay to screen a library of drug-like molecules identified Aprepitant as a selective activator of TRAAK. researchgate.netnih.gov Crucially, this study also investigated the activity of close structural analogues, including this compound. The results demonstrated that this compound is also a potent activator of the TRAAK channel, with activity comparable to that of Aprepitant. researchgate.net This finding indicates that, unlike the highly stereoselective interaction with the NK1 receptor, the activation of the TRAAK channel by this chemical scaffold is not dependent on the specific stereochemistry of the chiral centers.

| Compound | Target | Activity (% of Control Activator) at 10 µM |

|---|---|---|

| Aprepitant | TRAAK Channel | 52.4 ± 5.9 |

| This compound | TRAAK Channel | 56.3 ± 7.9 |

The activation of TRAAK channels by Aprepitant was further confirmed using whole-cell patch-clamp electrophysiology. researchgate.netkent.ac.uk These experiments demonstrated that Aprepitant significantly enhances the potassium current through both the "long" and "short" splice variants of the TRAAK channel. researchgate.net Application of 10 µM Aprepitant resulted in a 7.7-fold increase in current through the short form of the channel and a 5.3-fold increase through the long form. researchgate.net

Given the comparable activity of this compound and Aprepitant in the thallium flux assays, it is expected that this compound would also produce a significant enhancement of potassium currents in electrophysiological recordings. This activation of an outward potassium current would lead to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential, thus reducing neuronal excitability. The discovery that both Aprepitant and this compound activate TRAAK channels identifies a new pharmacological target for this class of molecules, distinct from their well-known effects on the NK1 receptor. researchgate.netnih.gov

Development and Application of High-Throughput Screening Assays for Novel TRAAK Activators

The identification of novel activators for the TRAAK channel has been significantly advanced by the development of robust high-throughput screening (HTS) assays. nih.govresearchgate.net A key methodology employed is a thallium flux assay, which provides an indirect but reliable measure of channel activation. nih.govresearchgate.net This assay is particularly well-suited for screening large libraries of compounds to identify potential TRAAK activators. nih.govresearchgate.net

In a notable application of this HTS assay, a library of approximately 1200 drug-like molecules was screened, leading to the identification of Aprepitant as a novel, small-molecule activator of the TRAAK channel. nih.govresearchgate.net This discovery prompted further investigation into the activity of its structural analogues, including its enantiomer, this compound. researchgate.net The thallium flux assay was instrumental in quantifying the activity of these related compounds on the TRAAK channel. researchgate.net

Structure-Activity Relationships Pertaining to TRAAK Channel Activation

The investigation into Aprepitant and its analogues has provided initial insights into the structure-activity relationships (SAR) governing TRAAK channel activation. A study systematically evaluating a series of these compounds revealed that specific structural features are critical for their activity.

Further SAR studies on Aprepitant analogues have shown that modifications to different parts of the molecule can significantly impact its activity. For instance, the desfluoro analogue of Aprepitant also retained significant activity, indicating that the fluorine atom on the phenyl ring is not essential for TRAAK activation. researchgate.net Conversely, certain metabolites of Aprepitant, such as Aprepitant M2, were found to be inactive, highlighting the importance of the intact parent structure for channel modulation. researchgate.net

Comparative Pharmacological Profiling of Aprepitant and this compound for Distinct Receptor Targets

A comparative analysis of Aprepitant and this compound reveals a fascinating divergence in their pharmacological profiles, particularly concerning their activity at the NK1 receptor and the TRAAK K2P channel.

While Aprepitant is a potent and selective antagonist of the NK1 receptor, its enantiomer, this compound, exhibits significantly reduced affinity for this target. nih.gov In contrast, both Aprepitant and this compound display robust and comparable activating effects on the TRAAK channel. researchgate.net This differential activity underscores the distinct structural requirements for binding and modulation of these two different receptor and ion channel targets.

The following table summarizes the known activities of Aprepitant and its analogues on the TRAAK channel, as determined by a thallium flux assay. The activity is expressed as the maximum percentage of activation observed relative to a known TRAAK activator, GI-530159. researchgate.net

| Compound | Activity at TRAAK (% of GI-530159 at 30 µM) |

| Aprepitant (S1) | 52.4 ± 5.9 |

| Fosaprepitant (S2) | 53.0 ± 6.6 |

| This compound (S3) | 56.3 ± 7.9 |

| desfluoro Aprepitant (S4) | 54.2 ± 5.1 |

| Aprepitant M2 (S5) | INACTIVE |

| Aprepitant M3 (S6) | INACTIVE |

This data clearly indicates that this compound is not only active at the TRAAK channel but its efficacy is comparable to that of Aprepitant. researchgate.net This selective activation of the TRAAK channel, coupled with its presumed lower affinity for the NK1 receptor, positions this compound as a valuable pharmacological tool for selectively studying the physiological and pathophysiological roles of the TRAAK channel, independent of NK1 receptor antagonism.

Preclinical Pharmacological Research and Disposition Studies Non Human Focus

In Vitro Pharmacological Characterization in Non-Human Cell Lines and Tissue Preparations

Initial preclinical evaluations of aprepitant (B1667566), a selective high-affinity antagonist of the human substance P/neurokinin 1 (NK-1) receptor, have been foundational to understanding its therapeutic potential. fda.govnih.gov In vitro studies using various non-human cell lines and tissue preparations have been instrumental in characterizing its pharmacological profile. For instance, research has demonstrated that aprepitant can inhibit the growth of several human cancer cell lines, including glioma, neuroblastoma, retinoblastoma, and carcinomas of the pancreas, larynx, gastric, and colon. nih.gov This anti-proliferative effect is concentration-dependent, with maximum inhibition observed at concentrations of 70 microM or higher. nih.gov The mechanism for this antitumor action is believed to occur through the NK-1 receptor, leading to apoptosis. nih.gov

Further in vitro studies have explored its effects on specific cellular processes. In cardiomyocytes, aprepitant has been shown to counteract doxorubicin-induced reductions in cell viability and protect against apoptotic cell death and oxidative stress. nih.gov Additionally, in models of intrahepatic cholangiocarcinoma, aprepitant has been observed to suppress cell viability in RBE and HCCC-9810 cell lines. researchgate.net

Aprepitant has demonstrated little to no affinity for other receptors targeted by existing antiemetic therapies, such as serotonin (B10506) (5-HT3), dopamine, and corticosteroid receptors. fda.govdrugbank.com

Receptor Occupancy Studies in Animal Models

Positron Emission Tomography (PET) studies in animal models have been crucial in demonstrating that ent-Aprepitant crosses the blood-brain barrier and occupies brain NK-1 receptors. drugbank.comtga.gov.au These studies have been conducted in various species, including rats, ferrets, and gerbils. tga.gov.aunih.gov

In gerbils, PET imaging with the radioligand [18F]FE-SPA-RQ showed high uptake in the striatum, which was dose-dependently displaced by aprepitant. nih.gov A direct correlation was found between the plasma concentration of aprepitant and the occupancy of striatal NK-1 receptors. nih.gov The plasma concentrations required for 50%, 90%, and 95% of maximal receptor occupancy (EC50, EC90, and EC95) were determined to be 5.5, 50, and 105 ng/mL, respectively. nih.gov After adjusting for species differences in plasma protein binding, the EC50 value in gerbils aligns well with that observed in humans. nih.gov

These animal PET studies have provided a valuable tool for predicting optimal doses in clinical settings and for the preclinical characterization of other drug candidates targeting NK-1 receptors. nih.gov The occupancy of brain NK-1 receptors by aprepitant has been shown to correlate well with its plasma concentrations. tga.gov.au

Cellular Pathway Modulation Studies in Preclinical Models

Preclinical studies have indicated that this compound modulates several key cellular signaling pathways. In a rat model of ischemia-reperfusion-induced myocardial injury, aprepitant's protective effects are suggested to be mediated through the activation of the PI3K-AkT-GSK-3β and HIF-1α signaling pathway. nih.gov

In the context of cancer, research in intrahepatic cholangiocarcinoma cell lines (RBE and HCCC-9810) has shown that aprepitant induces mitochondria-dependent apoptosis through the ROS/JNK pathway in a dose-dependent manner. researchgate.net Furthermore, it was observed that autophagy is another downstream process resulting from aprepitant-induced accumulation of reactive oxygen species (ROS). researchgate.net In colon cancer and hepatoblastoma models, aprepitant and other NK-1 receptor inhibitors have been shown to decrease cancer stemness, likely through the potent suppression of both the AKT/mTOR and canonical Wnt signaling pathways. mdpi.com

Metabolic Pathways and Enzyme Interactions (non-human systems and in vitro studies)

The metabolism of this compound is extensive and primarily occurs through oxidation. europa.eufda.gov In vitro studies utilizing human liver microsomes have been pivotal in elucidating the enzymes involved in its breakdown. fda.govhemonc.org

Identification of Cytochrome P450 Enzyme System Interactions (e.g., CYP3A4, CYP1A2, CYP2C19)

In vitro studies with human liver microsomes have identified cytochrome P450 3A4 (CYP3A4) as the primary enzyme responsible for the metabolism of aprepitant. fda.govdrugbank.compsu.edu Minor metabolic contributions are also made by CYP1A2 and CYP2C19. fda.govdrugbank.comhemonc.org No significant metabolism by CYP2D6, CYP2C9, or CYP2E1 has been detected. fda.govfda.gov

Aprepitant itself acts as a moderate, dose-dependent inhibitor of CYP3A4. hemonc.orgpsu.edu It has shown very little inhibitory effect on the activities of CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2D6, and CYP2E1 in vitro. psu.edu Aprepitant is also a mild inducer of CYP2C9 and CYP3A4. europa.eueuropa.eu

Interactive Data Table: Cytochrome P450 Interactions of this compound

| Enzyme | Role in Aprepitant Metabolism | Inhibitory/Inductive Effect of Aprepitant |

|---|---|---|

| CYP3A4 | Primary | Moderate Inhibitor, Mild Inducer |

| CYP1A2 | Minor | Very Little Inhibitory Effect |

| CYP2C19 | Minor | - |

| CYP2C9 | Not Involved | Mild Inducer |

| CYP2D6 | Not Detected | Very Little Inhibitory Effect |

| CYP2E1 | Not Detected | Very Little Inhibitory Effect |

| CYP2B6 | - | Very Little Inhibitory Effect |

| CYP2C8 | - | Very Little Inhibitory Effect |

Characterization of Metabolite Structures and Metabolic Fates (non-human)

The metabolism of aprepitant is extensive in animal models such as rats and dogs, with no parent drug being found in the urine of either species. nih.gov The primary route of elimination of drug-related radioactivity is through biliary excretion in rats, while in dogs, it occurs via both biliary and urinary excretion. nih.gov

Metabolism primarily involves oxidation at the morpholine (B109124) ring and its side chains. europa.eueuropa.eu Several oxidative metabolites, resulting from N-dealkylation, oxidation, and the opening of the morpholine ring, have been detected in the plasma of rats and dogs. nih.gov The plasma metabolite profiles are qualitatively similar between these two species. nih.gov These metabolites are considered to be only weakly active. europa.eueuropa.eu

Role of Glucuronidation and Other Phase II Metabolic Processes (non-human)

Glucuronidation represents a significant Phase II metabolic pathway for aprepitant in rats and dogs. nih.gov In rat bile, an acid-labile glucuronide of [14C]aprepitant was found to constitute approximately 18% of an oral dose. nih.gov The instability of this glucuronide, combined with its presence in bile but not in feces, points to the potential for enterohepatic circulation of aprepitant through this conjugate. nih.gov

In dogs, the glucuronide of [14C]aprepitant, along with four other glucuronides derived from Phase I metabolites, were identified as major metabolites in the bile. nih.gov

Research into Enterohepatic Circulation Mechanisms in Animal Models

Studies in animal models suggest that aprepitant may undergo enterohepatic circulation, a process where a compound is excreted from the liver into the bile, enters the intestine, is reabsorbed, and returns to the liver. This mechanism is primarily linked to the metabolic process of glucuronidation.

In studies with rats, an acid-labile glucuronide of [¹⁴C]aprepitant was identified as a significant component in bile, constituting approximately 18% of an administered oral dose. nih.govresearchgate.net The instability of this glucuronide conjugate, combined with its detection in bile but its absence in feces, strongly suggests it is hydrolyzed in the gut, releasing aprepitant for reabsorption back into the systemic circulation. nih.govresearchgate.netresearchgate.net

In dogs, glucuronidation was also found to be an important pathway for metabolism and excretion. nih.govresearchgate.net The glucuronide of aprepitant, along with four other glucuronides derived from its phase I metabolites, were identified as major metabolites in dog bile. nih.gov Collectively, these conjugates accounted for about 14% of the radioactive dose in bile collected between 4 and 24 hours after intravenous administration. nih.govresearchgate.net The presence of these biliary metabolites points to a potential for enterohepatic recycling of the parent drug and its metabolites in this species as well. nih.govresearchgate.net

Table 1: Biliary Glucuronide Metabolites in Animal Models

| Animal Model | Metabolite Form | Percentage of Dose in Bile | Implication |

|---|---|---|---|

| Rat | Acid-labile glucuronide of Aprepitant | ~18% of oral dose nih.govresearchgate.net | Potential for enterohepatic circulation nih.govresearchgate.net |

Preclinical Absorption, Distribution, and Excretion Research (non-human studies)

The absorption, distribution, and excretion of aprepitant have been characterized in various non-human species, primarily rats and dogs, using radiolabeled compounds. nih.gov Following oral administration, aprepitant is absorbed, though studies in rats and mice indicated that saturation of absorption can occur at higher doses. fda.gov It undergoes extensive metabolism, and the plasma metabolite profiles are qualitatively similar between rats and dogs. nih.govresearchgate.net At early time points (up to 8 hours post-dose), the parent compound, aprepitant, was the major component detected in the plasma of these animals. nih.govresearchgate.net

Blood-Brain Barrier Penetration Studies in Animal Models

Aprepitant has been shown to effectively cross the blood-brain barrier in multiple animal models, a critical characteristic for its centrally-mediated antiemetic action. tga.gov.auhemonc.org Preclinical positron emission tomography (PET) studies in animals have demonstrated that aprepitant penetrates the brain and occupies neurokinin-1 (NK₁) receptors. fda.govdrugbank.comfda.gov

Studies in ferrets, an animal model that exhibits human-like NK₁ receptor pharmacology, provided detailed insights into brain penetration. nih.gov Following a single oral dose, aprepitant concentrations in the brain cortex reached approximately 80 to 150 ng/g of tissue 24 hours after dosing. nih.gov Analysis confirmed that the parent compound itself, rather than its metabolites, was the predominant radioactive component in both the plasma and the brain of ferrets 24 to 48 hours after administration. nih.gov The sustained presence of aprepitant in the brain corresponds with its long duration of antiemetic activity against chemotherapeutic agents like cisplatin (B142131) in this species. tga.gov.aunih.gov Aprepitant has also been shown to cross the placenta in rats. tga.gov.aufda.gov

Table 2: Aprepitant Concentration in Ferret Tissues (24h Post-Oral Dose)

| Tissue | Concentration |

|---|---|

| Plasma | ~200 - 270 ng/mL nih.gov |

Plasma Protein Binding Characteristics in Animal Models

In preclinical evaluations, aprepitant has been characterized by its high affinity for plasma proteins. Studies have consistently shown that aprepitant is greater than 95% bound to plasma proteins. hemonc.orgfda.govfda.govfda.gov This high degree of protein binding is a key pharmacokinetic property that influences the compound's distribution and clearance.

Determination of Excretion Routes in Animal Models

The elimination of aprepitant and its metabolites has been investigated in rats and dogs, revealing species-specific differences in excretion pathways. nih.gov Aprepitant is eliminated almost entirely by metabolism, with no unchanged parent drug detected in the urine of either rats or dogs. nih.govresearchgate.net

In rats, the primary route for the elimination of drug-related radioactivity is through biliary excretion into the feces. nih.govresearchgate.net Following an intravenous dose of [¹⁴C]aprepitant to rats, 53.8% of the radioactivity was recovered in feces, while 33.7% was recovered in urine. fda.gov

In dogs, elimination occurs through both urinary and biliary routes. nih.govresearchgate.net After an intravenous dose, excretion was nearly evenly split, with 39.1% of the dose recovered in feces and 37.7% in urine over a 168-hour period. fda.gov Following an oral dose in dogs, 43.1% of the administered radioactivity was excreted in feces and 40.5% in urine. fda.gov The predominant drug-related entities found in the urine of both species were identified as two very polar carboxylic acid metabolites: 4-fluoro-alpha-hydroxybenzeneacetic acid and 4-fluoro-alpha-oxobenzeneacetic acid. nih.gov

Table 3: Excretion of [¹⁴C]Aprepitant Radioactivity in Animal Models

| Animal Model | Administration | % in Feces | % in Urine |

|---|---|---|---|

| Rat | Intravenous | 53.8% fda.gov | 33.7% fda.gov |

| Dog | Intravenous | 39.1% fda.gov | 37.7% fda.gov |

Structure Activity Relationship Sar Studies and Analogue Development

Design and Synthesis of Aprepitant (B1667566) Analogues and Derivatives for Research Purposes

The development of aprepitant analogues is driven by the need to investigate and refine its pharmacological profile, improve physicochemical properties, and create tools for research. Synthetic strategies often focus on modifying key structural components of the aprepitant molecule: the morpholine (B109124) core, the fluorophenyl group, and the bis(trifluoromethyl)phenyl moiety. nih.gov

Researchers have synthesized a variety of analogues to probe the structure-activity relationships (SAR). For instance, a series of close analogues were synthesized to assess potential divergence from known NK1 SAR by altering the stereochemistry at the key chiral centers or by modifying the N-substituent on the morpholine ring. westminster.ac.uk Another approach involves introducing different linkers to the aprepitant structure. In one study, two primary functionalization routes were developed: one creating an alkyl linker and the other an acetamide (B32628) linker, which were then conjugated with various radionuclide chelators. mdpi.com The synthesis of these derivatives typically involves multi-step processes. For example, derivatives with an alkyl linker can be synthesized by reacting aprepitant with an N-(terminal-bromoalkyl)phthalimide, followed by deprotection with hydrazine (B178648) to yield a primary amine group ready for further conjugation. mdpi.comncbj.gov.pl

Carbohydrate-based analogues have also been designed, replacing parts of the aprepitant structure with sugar moieties like D-glucose, D-galactose, or L-arabinose. nih.govcsic.es This strategy aims to leverage the hydrophilic nature of carbohydrates to potentially improve properties and explore new interactions within the receptor binding pocket. csic.esmdpi.com Docking studies for these carbohydrate-based analogues suggest that the pyranose fragment can establish new intermolecular interactions, enhancing the molecular recognition process with the NK1 receptor. csic.es

The synthesis of a promising analogue developed by Merck, known as Merck12-a2-2, which is based on a bicyclic aryl-substituted pyrrolidine, has also been a subject of research. Scientists developed an asymmetric total synthesis for this compound and its stereoisomers, highlighting the ongoing effort to find effective aprepitant analogues. zioc.ru

Influence of Stereochemical Variations on SAR and Biological Activity

Aprepitant possesses three stereogenic centers, meaning it can exist in eight distinct stereochemical forms. researchgate.net The specific stereoisomer approved for clinical use, with the (2R,3S) configuration on the morpholine ring and an (R) configuration at the benzylic ether position, was the result of extensive research demonstrating that stereochemistry is critical for high-affinity binding to the NK1 receptor. nih.govresearchgate.net

The enantiomer of aprepitant, ent-Aprepitant (which has the opposite S, R, S configuration), has been studied to understand the impact of absolute configuration on biological activity. Research shows that this compound is also biologically active. westminster.ac.uk In a screening against the two-pore domain potassium (K2P) channel TRAAK, this compound was identified as an activator, similar to aprepitant itself. westminster.ac.uk This finding suggests that for certain off-target activities, the strict stereochemical requirements seen for NK1 receptor antagonism may be different.

The synthesis of other aprepitant isomers has been undertaken to serve as crucial reference standards for quality control in manufacturing. researchgate.net Studies on different stereoisomers of morpholine analogues have shown that specific configurations are preferred for high binding affinities to tachykinin receptors, reinforcing the importance of precise stereochemical control in the design of such compounds. rjptonline.org The development of efficient, stereoselective syntheses, including methods like crystallization-induced diastereoselective transformation, has been crucial for accessing the desired clinical candidate in high yield and purity. acs.org

The following table summarizes the activity of aprepitant and some of its analogues in activating the TRAAK K2P channel, illustrating the impact of structural and stereochemical changes.

| Compound | Description | TRAAK Activation (% of Control) |

| Aprepitant (S1) | NK1 Receptor Antagonist | 27.2 ± 1.7 |

| This compound (S3) | Enantiomer of Aprepitant | 24.5 ± 2.6 |

| Desfluoro Aprepitant (S4) | Lacks the fluorine atom | 26.8 ± 3.4 |

| Aprepitant M3 (S6) | Metabolite | Lower but reproducible activation |

| L-733,060 (S10) | Related NK1 Antagonist | INACTIVE |

| L-732,138 (S11) | Related NK1 Antagonist | INACTIVE |

| Data sourced from McCoull, E.L., et al. (2021). westminster.ac.uk |

Strategies for Modulating Receptor Selectivity through Structural Modifications

Aprepitant is a highly selective antagonist for the human NK1 receptor. Radioligand binding assays have demonstrated that it is approximately 3,000-fold more selective for the NK1 receptor (IC₅₀ = 0.1 nM) than for the NK3 receptor (IC₅₀ = 300 nM) and about 45,000-fold more selective than for the NK2 receptor (IC₅₀ = 4,500 nM). nih.gov It also shows little to no affinity for serotonin (B10506) (5-HT3), dopamine, or corticosteroid receptors. drugbank.com

Strategies to modulate receptor selectivity often involve fine-tuning the molecular structure. The development of aprepitant itself involved modifications to a precursor scaffold to enhance affinity and prevent metabolic deactivation, such as the fluorination of the phenyl ring and methylation of the benzyl (B1604629) ring. wikipedia.orgmdpi.com

Further research has explored how structural modifications impact selectivity. For example, the design of carbohydrate-based aprepitant analogues was undertaken with the goal of improving selectivity. nih.govcsic.es Docking studies and biological evaluation of these new derivatives showed that many of the carbohydrate-based analogues were significantly more selective than aprepitant itself. nih.gov For instance, the glucosyl amino derivative 10α was found to be 1.2 times more selective than aprepitant in one study. csic.es These results suggest that introducing novel structural motifs, such as sugar scaffolds, can create new interactions with the receptor that fine-tune the selectivity profile. csic.esmdpi.com

Development of Radioconjugates Based on Aprepitant for Molecular Imaging and Theranostic Research Concepts

The overexpression of NK1 receptors on various tumor cells has prompted the development of aprepitant-based radioconjugates for cancer imaging and targeted radionuclide therapy, a concept known as theranostics. nih.govmdpi.com These agents use the aprepitant molecule as a vector to deliver a diagnostic or therapeutic radionuclide specifically to NK1R-positive tumors. mdpi.comncbj.gov.plresearchgate.net

The development process involves modifying the aprepitant structure to attach a chelator, which can securely bind a radioisotope. mdpi.com Researchers have synthesized aprepitant derivatives with different linkers (e.g., alkylamine, acetamide) and conjugated them with chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). mdpi.comncbj.gov.pl These conjugates are then radiolabeled with isotopes such as gallium-68 (B1239309) (⁶⁸Ga) for Positron Emission Tomography (PET) imaging or lutetium-177 (B1209992) (¹⁷⁷Lu) for therapeutic applications. mdpi.commdpi.com

Studies have shown that these novel radioconjugates can retain high affinity for the NK1 receptor. For example, a series of ¹⁷⁷Lu-labeled aprepitant-DOTA conjugates were evaluated, and some showed high affinity and better binding capacity compared to reference compounds. ncbj.gov.plmdpi.com The choice of linker and chelator can influence the physicochemical properties, such as lipophilicity and stability, which are critical for the agent's pharmacokinetic profile. mdpi.com For instance, aprepitant-alkylamine-DOTA derivatives were found to be promising due to their stability and favorable lipophilicity. mdpi.com This research is paving the way for potential new tools in oncology for both diagnosing and treating NK1R-expressing cancers. mdpi.comresearchgate.net

The table below shows the binding affinities of several aprepitant-DOTA conjugates for the NK1 receptor.

| Compound | Linker Type | Chelator | Binding Affinity (Ki, nM) |

| Aprepitant | - | - | 1.1 ± 0.3 |

| 5A | Ethylamine | DOTA | 12.3 ± 4.2 |

| 5B | Propylamine | DOTA | 4.3 ± 0.9 |

| 5C | Butylamine | DOTA | 11.2 ± 3.8 |

| 5D | Acetyl-hydrazine | DOTA | 28.5 ± 7.9 |

| 5E | Acetyl-ethylenediamine | DOTA | 10.2 ± 2.9 |

| Data sourced from Halik, P. K., et al. (2020). mdpi.com |

Exploration of Novel Chemotypes with Aprepitant-like Pharmacological Profiles

While aprepitant and its direct derivatives have been a major focus, the search for NK1 receptor antagonists has also led to the exploration of entirely new chemical scaffolds (chemotypes). The goal is to identify compounds with similar or improved pharmacological profiles, potentially offering advantages in terms of efficacy, selectivity, or pharmacokinetic properties.

Early development in the field saw companies explore various structures. For example, Pfizer developed a benzylamino quinuclidine (B89598) structure (CP-96345), while Glaxo developed GR-205171, which was based on a related compound but featured a tetrazole ring to improve oral bioavailability. wikipedia.org The development of aprepitant itself evolved from a benzylether piperidine (B6355638) scaffold (L-742,694) through the introduction of a morpholine nucleus. nih.govmdpi.com

More recent research has focused on diverse chemotypes. One approach has been the use of conformationally constrained aromatic amino acids as base cores for new NK1 receptor antagonists. acs.orgnih.gov This led to the discovery of potent antagonists such as Ac-Aba-Gly-NMe-3′,5′-(CF₃)₂-Bn, which were subsequently used to design novel chimeric ligands that combine an NK1 antagonist pharmacophore with an opioid agonist pharmacophore. nih.govnih.gov Another study reported the design and synthesis of novel SF₅-containing compounds as NK1R antagonists, where the SF₅ group occupies a similar position to one of the CF₃ groups of aprepitant in the receptor's binding pocket. researchgate.net These explorations into novel chemotypes demonstrate the continued effort to expand the chemical space for NK1 receptor modulation.

Emerging Research Frontiers and Theoretical Applications of Aprepitant and Ent Aprepitant

Investigation of Anti-proliferative and Anti-metastatic Activities in In Vitro Cancer Cell Models

Extensive in vitro research has established the broad-spectrum antitumor activities of the NK1 receptor antagonist, Aprepitant (B1667566), against numerous cancer cell lines, including those from gallbladder, breast, colon, and osteosarcoma. nih.govclinmedjournals.orgmdpi.com Studies have demonstrated that Aprepitant can inhibit cancer cell proliferation in a concentration-dependent manner. clinmedjournals.org However, specific investigations into the anti-proliferative and anti-metastatic properties of its enantiomer, ent-Aprepitant , are not extensively documented in publicly available scientific literature. The synthesis of this compound and its diastereomers has been achieved, which provides the necessary tools for future comparative studies to determine if these anticancer activities are stereospecific. sci-hub.se

Mechanisms of Apoptosis Induction

The induction of apoptosis, or programmed cell death, is a key mechanism behind the anticancer effects of Aprepitant. mdpi.com Research indicates that Aprepitant can trigger apoptosis through various signaling pathways. In esophageal squamous cell carcinoma cells, it promotes apoptosis by activating the caspase-8 and -9 dependent pathways. westminster.ac.uk Similarly, in colorectal cancer cells, treatment with Aprepitant leads to an upregulation of pro-apoptotic genes like Bax and p53, and a downregulation of the anti-apoptotic gene Bcl-2.

While these mechanisms are well-documented for Aprepitant, specific studies detailing the pro-apoptotic activity of This compound have not been identified. The availability of this compound as a research compound allows for future investigation to ascertain whether it shares, exceeds, or lacks the apoptosis-inducing capabilities of Aprepitant. biosynth.com

Modulation of Matrix Metalloproteinases (MMPs) and Angiogenic Factors (VEGF) Expression

Aprepitant has been shown to modulate factors crucial for cancer invasion and metastasis. In osteosarcoma cell models, Aprepitant treatment reduced the expression levels and enzymatic activities of matrix metalloproteinases MMP-2 and MMP-9, which are key enzymes in the degradation of the extracellular matrix. drugbank.com Furthermore, Aprepitant has been observed to decrease the expression of the potent angiogenic factor, Vascular Endothelial Growth Factor (VEGF). drugbank.com

There is currently a lack of specific research data on the effects of This compound on MMP and VEGF expression. Understanding the stereospecificity of this interaction is a potential area for future research, which could clarify whether the modulation of these metastatic and angiogenic pathways is unique to a specific stereoisomer.

Role of NF-κB Pathway Modulation in Cancer Research

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, and its dysregulation is often implicated in cancer. Research has demonstrated that Aprepitant's antitumor effects are linked to its ability to modulate this pathway. For instance, in certain cancer cell lines, Aprepitant has been shown to suppress the NF-κB pathway, which can sensitize cancer cells to chemotherapy. kent.ac.uk Conversely, in other contexts like gallbladder cancer, Aprepitant was found to promote NF-κB activation, leading to an inflammatory response and subsequent cell death. nih.govmdpi.com

The precise role of This compound in modulating the NF-κB pathway remains an uninvestigated area. Future studies comparing the effects of both enantiomers on NF-κB signaling could yield valuable insights into their potential as selective anticancer agents.

Research into Potential Neuropharmacological Applications Beyond Traditional NK1 Antagonism

The primary clinical application of Aprepitant is based on its potent and selective antagonism of the NK1 receptor in the central nervous system to prevent nausea and vomiting. wikipedia.orgwikipedia.org While research into other neuropharmacological applications for Aprepitant is ongoing, there is no specific information available from the performed searches regarding such investigations for This compound . The established high stereoselectivity of receptor-ligand interactions suggests that this compound may have a significantly different affinity for the NK1 receptor or potentially interact with other neurological targets not recognized by Aprepitant. i-med.ac.at

Exploration of Potential Research Applications in Pain Pathways, including K2P Channel Modulation

A significant finding has distinguished This compound as a biologically active molecule in its own right, separate from NK1 antagonism. Research into its effects on two-pore domain potassium (K2P) channels, which are implicated in pain pathways, has yielded specific results.

A 2022 study identified Aprepitant as a novel, selective activator of the K2P channel TRAAK (KCNK4), a channel expressed in sensory neurons and considered a target for new analgesics. westminster.ac.uk In this study, commercially available analogues were screened, including This compound . The results showed that This compound is also an activator of the TRAAK channel, highlighting a shared activity between the two enantiomers in this distinct pharmacological area. westminster.ac.ukresearchgate.net This discovery positions this compound as a valuable research tool for probing the function of TRAAK K2P channels and as a potential starting point for the development of novel analgesics. westminster.ac.uk

Table 1: Activity of this compound on K2P Channels

| Compound | Target Channel | Activity | Potency/Efficacy | Source |

|---|

| This compound | TRAAK (KCNK4) | Activator | Active compound, though detailed potency data relative to Aprepitant was part of a broader screening. | westminster.ac.ukresearchgate.net |

Development of Aprepitant-Derived Research Tools and Molecular Probes

The development of research tools and molecular probes is essential for understanding complex biological systems. The synthesis of all eight enantiomerically pure diastereomers of Aprepitant, including This compound , has been successfully reported. sci-hub.se This achievement is crucial, as it makes stereochemically pure compounds available for detailed biological evaluation.

This compound is commercially available as a research chemical and is listed as a known impurity of Aprepitant (Aprepitant EP Impurity D or USP Related Compound B). synthinkchemicals.comsynzeal.comlgcstandards.com The availability of distinct isomers like this compound is fundamental for:

Structure-Activity Relationship (SAR) Studies: Comparing the activity of Aprepitant and this compound on various targets (like the NK1 receptor versus K2P channels) allows researchers to understand the precise structural requirements for molecular recognition and biological effect. westminster.ac.uk

Development of Selective Probes: By understanding how each enantiomer interacts differently with biological targets, more selective and potent molecular probes can be designed. mdpi.com For example, the finding that both enantiomers activate TRAAK suggests that the core morpholine (B109124) structure might be a key pharmacophore for this activity, independent of the stereochemistry required for NK1 antagonism. westminster.ac.ukresearchgate.net

The existence and availability of this compound are therefore critical for advancing the chemical biology and therapeutic potential of this class of compounds.

Q & A

Q. How can this compound studies ensure reproducibility given variability in cisplatin emetogenicity protocols across institutions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.